2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC14611341
Molecular Formula: C23H21N5O3S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N5O3S2 |
|---|---|
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | 2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H21N5O3S2/c1-14-4-3-5-16(10-14)28-19(24)11-20(29)27-23(28)33-13-21(30)26-22-25-18(12-32-22)15-6-8-17(31-2)9-7-15/h3-12H,13,24H2,1-2H3,(H,25,26,30) |
| Standard InChI Key | XLLWRXJWNVONJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC)N |
Introduction
The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that integrates elements of thiazole and pyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals where similar structures have shown promise as therapeutic agents.
Synthesis
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide likely involves multi-step organic reactions. These may include:
-
Formation of the pyrimidinyl sulfanyl intermediate.
-
Coupling with a thiazole derivative under controlled conditions.
-
Use of specific catalysts, solvents, and temperature control to optimize yield and purity.
Potential Biological Activities
Compounds with similar structures have shown promise in medicinal chemistry, particularly in targeting specific biological pathways. The presence of pyrimidine and thiazole rings suggests potential applications in drug design, possibly as enzyme inhibitors or receptor modulators.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | C19H22N4O3S | Approximately 366.44 | Pyrimidine, Acetamide, Sulfamoyl |
| N-(3-aminophenyl)-2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide | C13H14N4O2S | 290.34086 | Pyrimidine, Acetamide |
| METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE | C21H20N4O4S | 424.48 | Pyrimidinyl Sulfanyl, Benzoate Ester |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume